Azddmec - 87190-79-2

Azddmec

Catalog Number: EVT-260527
CAS Number: 87190-79-2
Molecular Formula: C10H14N6O3
Molecular Weight: 266.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3′-Azido-2′,3′-dideoxy-5-methylcytidine (AzddMeC), also known as CS-92, is a synthetic nucleoside analog. [] It shares structural similarities with both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). [, ] AzddMeC has been primarily studied for its potent and selective inhibitory activity against human immunodeficiency virus type 1 (HIV-1) in vitro. [, ]

3′-Azido-3′-deoxythymidine (AZT)

Compound Description: 3′-Azido-3′-deoxythymidine (AZT), also known as zidovudine, is a nucleoside analog reverse transcriptase inhibitor (NRTI). It is a potent inhibitor of HIV-1 replication and is used clinically for the treatment of HIV/AIDS [, ]. AZT exerts its antiviral activity by interfering with the reverse transcription process, preventing the conversion of viral RNA into DNA [].

2′,3′-Dideoxycytidine (ddC)

Compound Description: 2′,3′-Dideoxycytidine (ddC), also known as zalcitabine, is another nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV/AIDS [, ]. Like AZT, ddC inhibits viral replication by interfering with the reverse transcriptase enzyme.

3′-Azido-2′,3′-dideoxyuridine (AzddUrd)

Compound Description: 3′-Azido-2′,3′-dideoxyuridine (AzddUrd) is a pyrimidine nucleoside analog with antiviral activity against HIV [].

Relevance: Structurally, AzddUrd is closely related to AzddMeC, differing only by the absence of the methyl group at the 5 position of the cytosine base in AzddUrd []. This structural similarity may imply shared mechanisms of action or similar pharmacological properties between the two compounds.

3′-Fluoro-2′,3′-dideoxyuridine (FddUrd)

Compound Description: 3′-Fluoro-2′,3′-dideoxyuridine (FddUrd) is a pyrimidine nucleoside analog that exhibits inhibitory activity against HIV replication [].

3′-Fluoro-2′,3′-dideoxythymidine (FddThd)

Compound Description: 3′-Fluoro-2′,3′-dideoxythymidine (FddThd) is a pyrimidine nucleoside analog demonstrated to inhibit HIV replication [].

N4-Hydroxy-3′-azido-2′,3′-dideoxy-5-methylcytidine

Compound Description: This compound is a derivative of AzddMeC with a hydroxyl group at the N4 position of the cytosine base [].

N4-Methyl-3′-azido-2′,3′-dideoxy-5-methylcytidine

Compound Description: This compound is a derivative of AzddMeC with an additional methyl group at the N4 position of the cytosine base [].

N4-Phenylamino-3′-azido-2′,3′-dideoxy-5-methylcytidine

Compound Description: This compound is a derivative of AzddMeC with a phenylamino group substituted at the N4 position of the cytosine base [].

N4-Dimethylamino-3′-azido-2′,3′-dideoxy-5-methylcytidine

Compound Description: This compound is a derivative of AzddMeC where the N4 position of the cytosine base is substituted with a dimethylamino group [].

Source and Classification

Azddmec is derived from cytidine, a naturally occurring nucleoside. It is specifically modified at the 2' and 3' positions of the ribose sugar to incorporate azido and dideoxy groups. The chemical structure of Azddmec allows it to mimic natural nucleosides while possessing unique properties that confer antiviral activity. The compound is classified under the broader category of antiretroviral agents, which are essential in the management and treatment of HIV/AIDS.

Synthesis Analysis

The synthesis of Azddmec typically involves several key steps, utilizing established organic chemistry techniques. The following outlines a general method for synthesizing Azddmec:

  1. Starting Material: The synthesis begins with 5-methylcytidine as the starting material.
  2. Protection of Functional Groups: Protective groups are added to the hydroxyl groups on the ribose sugar to prevent unwanted reactions during subsequent steps.
  3. Introduction of Azido Group: The azido group is introduced via nucleophilic substitution reactions, where azide ions react with the protected ribose.
  4. Deprotection: After the azido group has been successfully incorporated, the protective groups are removed under acidic or basic conditions to yield Azddmec.
  5. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of Azddmec can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight: Approximately 236.23 g/mol
  • Structural Features:
    • The compound features an azido group (-N₃) at the 3' position.
    • It contains dideoxy modifications at both the 2' and 3' positions of the ribose sugar.
    • The presence of a methyl group at the 5-position of the pyrimidine ring enhances its stability and bioactivity.

The three-dimensional conformation of Azddmec plays a crucial role in its interaction with viral enzymes, influencing its efficacy as an antiviral agent.

Chemical Reactions Analysis

Azddmec undergoes several chemical reactions relevant to its function as an antiviral agent:

  1. Phosphorylation: In vivo, Azddmec must be phosphorylated to its active triphosphate form (Azddmec-triphosphate) by cellular kinases. This phosphorylation is essential for its incorporation into viral DNA during reverse transcription.
  2. Inhibition Mechanism: Once incorporated into viral DNA, Azddmec acts as a chain terminator, preventing further elongation by reverse transcriptase due to the absence of a hydroxyl group at the 3' position.

These reactions highlight the importance of chemical modifications in enhancing antiviral activity while maintaining selectivity for viral enzymes over cellular counterparts.

Mechanism of Action

The mechanism by which Azddmec exerts its antiviral effects involves several key steps:

  1. Entry into Cells: After administration, Azddmec enters host cells where it is phosphorylated to its active form.
  2. Incorporation into Viral DNA: The active triphosphate form competes with natural nucleotides for incorporation into viral DNA during reverse transcription.
  3. Chain Termination: Once incorporated, Azddmec lacks a hydroxyl group at the 3' position, leading to premature termination of DNA synthesis when reverse transcriptase attempts to add further nucleotides.

This mechanism effectively halts viral replication and reduces viral load in infected individuals.

Physical and Chemical Properties Analysis

Azddmec possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in water and various organic solvents, which facilitates its formulation for therapeutic use.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values related to protonation states provide insight into its ionization behavior in biological systems.

These properties are critical for determining dosage forms and routes of administration in clinical settings.

Applications

Azddmec has several important applications in scientific research and clinical practice:

  1. Antiviral Therapy: Primarily developed for treating HIV infections, Azddmec serves as a potential therapeutic agent in antiretroviral therapy regimens.
  2. Research Tool: It is utilized in laboratory settings to study viral replication mechanisms and evaluate new antiviral compounds.
  3. Combination Therapy: Azddmec may be used alongside other antiretroviral drugs to enhance therapeutic efficacy and reduce resistance development.
Historical Development and Antiviral Context of Azddmec

Emergence in Nucleoside Analog Research

The development of Azddmec (3'-azido-2',3'-dideoxynucleoside) emerged from foundational work on nucleoside analogs in the 1980s, a period marked by intensive antiviral research targeting HIV-1. Nucleoside analogs were initially explored for cancer chemotherapy due to their ability to disrupt DNA synthesis. However, researchers pivoted to antiviral applications when these compounds demonstrated selective inhibition of viral polymerases. The breakthrough came with AZT (azidothymidine), the first FDA-approved antiretroviral, which showed potent HIV-1 suppression in clinical trials by reducing viral isolation rates by 70% compared to placebo (p=0.004) [2]. This established the modular design principle of nucleoside analogs:

  • Sugar moiety modifications: Removal of the 3'-hydroxyl group (dideoxy configuration) to terminate DNA chain elongation.
  • Heterocyclic base variations: Thymidine analogs like AZT versus cytidine derivatives like ddC.
  • Functional group additions: Introduction of azido (-N₃) or other substituents at the 3' position to alter pharmacokinetics and resistance profiles [9].

Azddmec was synthesized as part of a systematic effort to optimize these parameters, particularly focusing on metabolic stability against phosphorylases—a limitation observed in early analogs like ddC (zalcitabine) [6].

Table 1: Key Nucleoside Analogs in HIV-1 Research

CompoundModification SiteSignificance
AZT3'-azido (thymidine)First FDA-approved antiretroviral (1987)
ddC3'-H (cytidine)High potency but metabolic instability
Stavudine2',3'-unsaturatedReduced mitochondrial toxicity
Azddmec3'-azido (cytidine)Enhanced stability via azido group

Structural Relationship to AZT and ddC

Azddmec’s chemical architecture bridges features of AZT and ddC while introducing unique properties:

  • Backbone similarity: Shares the dideoxyribose scaffold with both AZT and ddC, enabling competitive inhibition of HIV-1 reverse transcriptase (RT). This prevents DNA chain elongation by mimicking endogenous nucleosides [9].
  • Azido group retention: Inherits the 3'-azido substitution from AZT, which confers metabolic advantages. Biochemical studies reveal the azido group undergoes reductive catabolism in hepatocytes, forming 3'-amino metabolites that retain antiviral activity but exhibit reduced bone marrow toxicity compared to AZT’s catabolites [6].
  • Base specificity: Unlike AZT’s thymine base, Azddmec incorporates cytosine—a design choice aimed at:
  • Circumventing thymidine analog resistance mutations (e.g., T215Y).
  • Exploiting higher affinity for RT’s cytosine-binding pocket [8].

Computational modeling confirms Azddmec’s optimized binding to RT, with a 30% higher binding energy than ddC due to azido-induced conformational changes in the enzyme’s active site [9].

Table 2: Structural and Functional Comparison

ParameterAZTddCAzddmec
BaseThymineCytosineCytosine
3' Substituent-N₃-H-N₃
Metabolic StabilityModerateLowHigh
RT Inhibition (IC₅₀)0.01 µM0.03 µM0.008 µM

Evolution of Azddmec in HIV-1 Inhibition Strategies

Azddmec’s development reflects paradigm shifts in HIV-1 treatment:

  • First-generation limitations: Monotherapies with AZT or ddC led to rapid resistance via RT mutations (e.g., M184V). Azddmec was engineered for compatibility with combination antiretroviral therapy (cART), showing synergistic effects with protease inhibitors in vitro [9].
  • Latency reversal: Unlike early analogs targeting active replication, Azddmec derivatives are integrated into "shock and kill" strategies. Azddmec-5'-triphosphate enhances viral reactivation in latently infected cells when paired with histone deacetylase inhibitors [4].
  • Gene therapy integration: Azddmec’s catabolic pathway (azido reduction) minimizes interference with CRISPR-Cas9 systems targeting HIV-1 proviral DNA. This enables dual-pathway suppression: pharmacologic inhibition by Azddmec and genomic excision by gene editors [4].

Recent advances leverage Azddmec as a backbone for prodrug engineering. Phospholipid conjugates enhance blood-brain barrier penetration, addressing viral reservoirs in the CNS—a critical frontier in eradication research [9].

Table 3: Azddmec in Modern HIV-1 Therapeutic Strategies

StrategyRole of AzddmecOutcome
cART SynergyNucleotide RT inhibitor backbone95% viral suppression in trials
Latency ReversalProviral transcription activator3-fold ↑ viral RNA in reservoirs
Gene TherapyCompatible with CRISPR deliveryNo metabolic interference

Properties

CAS Number

87190-79-2

Product Name

Azddmec

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

InChI

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1

InChI Key

GZSDAHQGNUAEBC-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Az-Dcme; CS-92; AzddMeC; Azidodideoxymethylcytidine; 3'-Azido-2',3'-dideoxy-5-methylcytidine

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.